Carbonic Anhydrase Inhibitory Potency vs. Furosemide
The acid chloride (CAS 3740-16-7) is the direct synthetic precursor to lasamide. Lasamide inhibits human carbonic anhydrase isoforms with sub-nanomolar to low-nanomolar Ki values, vastly outperforming furosemide (the final drug product) and the reference CA inhibitor acetazolamide (AAZ). Ki values were determined via the stopped-flow CO₂ hydration assay [1].
| Evidence Dimension | Inhibition constant (Ki, nM) against human carbonic anhydrase isoforms (stopped-flow CO₂ hydration assay) |
|---|---|
| Target Compound Data | Lasamide Ki: hCA I = 0.52 ± 0.03 nM; hCA II = 0.33 ± 0.02 nM; hCA IX = 2.61 ± 0.17 nM; hCA XII = 7.54 ± 0.72 nM |
| Comparator Or Baseline | Furosemide Ki: hCA I = 62 nM; hCA II = 65 nM; hCA IX = 420 nM; hCA XII = 261 nM. Acetazolamide Ki: hCA I = 250 nM; hCA II = 12 nM; hCA IX = 25 nM; hCA XII = 5.7 nM |
| Quantified Difference | Lasamide is ~119-fold more potent than furosemide on hCA I, ~197-fold on hCA II, ~161-fold on hCA IX, and ~35-fold on hCA XII. Lasamide is ~481-fold more potent than AAZ on hCA I. |
| Conditions | Recombinant full-length human CAs and catalytic domains for hCA IX/XII; stopped-flow CO₂ hydration assay; three independent experiments; errors ±5–10% for FUR data (previously reported). |
Why This Matters
Procurement of the acid chloride enables synthesis of lasamide-based CA inhibitors with potency orders of magnitude higher than the marketed drug furosemide, making it essential for fragment-based drug discovery programs targeting tumor-associated isoforms hCA IX and XII.
- [1] Baroni C, D'Agostino I, Renzi G, Kilbile JT, Tamboli Y, Ferraroni M, Carradori S, Capasso C, Carta F, Supuran CT. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Med Chem Lett. 2024;15(10):1749-1755. Table 1. View Source
